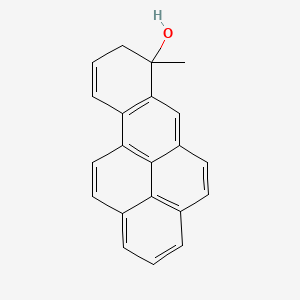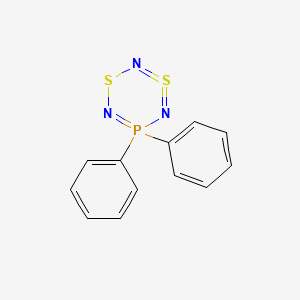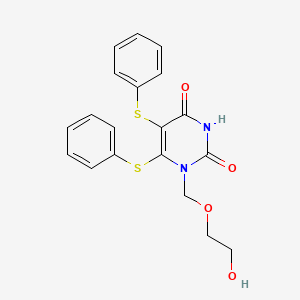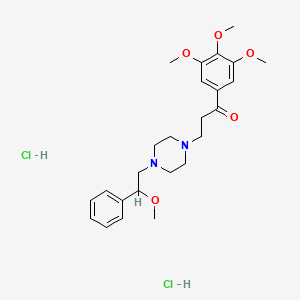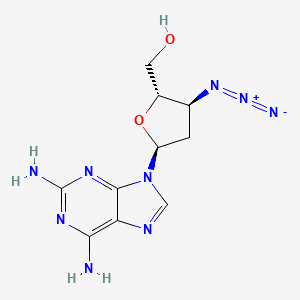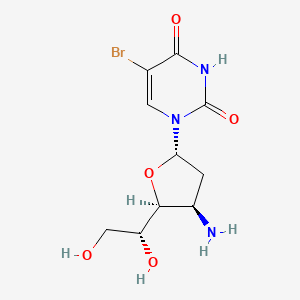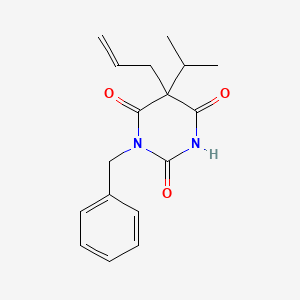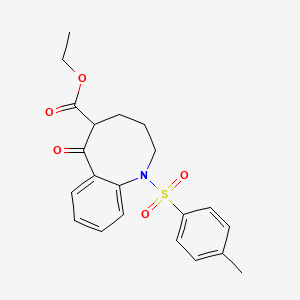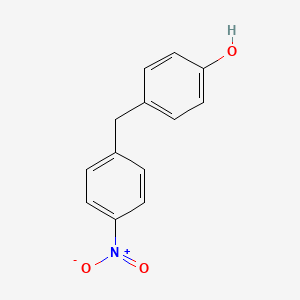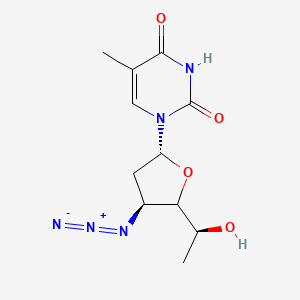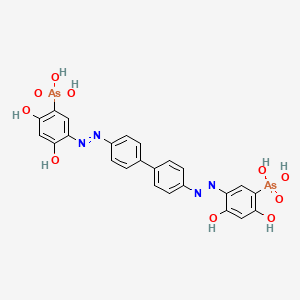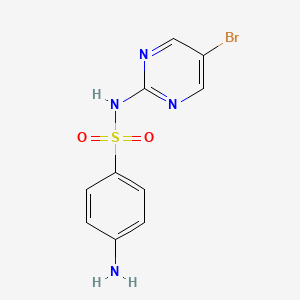
Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a dihydroxybenzylamine moiety, which contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxybenzaldehyde and methyl 4-aminobenzoate.
Condensation Reaction: The 2,5-dihydroxybenzaldehyde undergoes a condensation reaction with methyl 4-aminobenzoate in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-((2,5-dihydroxybenzyl)amino)-2-hydroxybenzoate.
2,5-Dihydroxybenzaldehyde: Another precursor used in the synthesis.
Methyl 4-hydroxybenzoate: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of hydroxyl and amino groups attached to a benzoate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
属性
CAS 编号 |
151391-92-3 |
|---|---|
分子式 |
C15H15NO5 |
分子量 |
289.28 g/mol |
IUPAC 名称 |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO5/c1-21-15(20)12-4-2-10(7-14(12)19)16-8-9-6-11(17)3-5-13(9)18/h2-7,16-19H,8H2,1H3 |
InChI 键 |
UKKCCABWWBKWOE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)NCC2=C(C=CC(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


